5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride

Purity Quality Control Building Block

5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a halogenated dihydro-7-azaindole salt that serves as a versatile intermediate in medicinal chemistry. The compound bears a bromine atom at the 5-position of the partially saturated pyrrolo[2,3-b]pyridine scaffold, enabling downstream functionalization via cross-coupling.

Molecular Formula C7H8BrClN2
Molecular Weight 235.51 g/mol
CAS No. 1810070-18-8
Cat. No. B1381199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride
CAS1810070-18-8
Molecular FormulaC7H8BrClN2
Molecular Weight235.51 g/mol
Structural Identifiers
SMILESC1CNC2=C1C=C(C=N2)Br.Cl
InChIInChI=1S/C7H7BrN2.ClH/c8-6-3-5-1-2-9-7(5)10-4-6;/h3-4H,1-2H2,(H,9,10);1H
InChIKeyJWHDLDLMJCPNSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride (CAS 1810070-18-8): A Functionalized Azaindoline Building Block for Kinase-Targeted Synthesis


5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride is a halogenated dihydro-7-azaindole salt that serves as a versatile intermediate in medicinal chemistry. The compound bears a bromine atom at the 5-position of the partially saturated pyrrolo[2,3-b]pyridine scaffold, enabling downstream functionalization via cross-coupling. This scaffold class is documented in kinase inhibitor patents, where 5-bromo-substituted pyrrolo[2,3-b]pyridines are key precursors to FGFR, BTK, and CHK1/CHK2 inhibitors. [1] The hydrochloride salt form (MW 235.51 g/mol, C₇H₈BrClN₂) provides a well-defined stoichiometric entity distinct from its free base counterpart.

Why 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride Cannot Be Freely Replaced by In-Class Analogs


Simple in-class substitution – whether replacing the bromine with chlorine, iodine, or fluorine, exchanging the hydrochloride salt for the free base, or switching to the fully aromatic 5-bromo-7-azaindole – introduces quantifiable differences in physicochemical properties, reactivity, and ultimately the efficiency of downstream synthetic transformations. The hydrochloride salt displays distinct solubility and storage requirements relative to the free base, while the halogen identity dictates cross-coupling reaction rates and compatibility. These variables directly impact yield, purity, and reproducibility in multi-step syntheses of kinase-targeted compound libraries, making uninformed substitution a tangible procurement risk.

Quantitative Differentiation of 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride Against Closest Analogs


Purity Specification of Hydrochloride vs. Free Base and 5-Iodo Analog

The 5-bromo hydrochloride is commercially offered at a minimum purity of 97% by Bidepharm . The corresponding free base (CAS 115170-40-6) is listed at 98% purity (AKSci) . The 5-iodo analog (CAS 2091464-45-6) is available at 95% purity (AKSci) . The hydrochloride salt thus sits between the higher-purity free base and the lower-purity iodo derivative, providing a consistent grade suitable for most synthetic applications without additional purification.

Purity Quality Control Building Block

Storage and Handling Requirements: Hydrochloride vs. Free Base

The hydrochloride salt requires storage at 2–8°C under an inert gas atmosphere , whereas the free base is stable under ambient conditions with long-term storage in a cool, dry place . This differential sensitivity likely reflects higher hygroscopicity or oxidative susceptibility of the salt form, mandating more stringent inventory management for the hydrochloride.

Stability Storage Handling

Procurement Cost Comparison: Hydrochloride vs. Free Base per Gram

The hydrochloride salt carries a higher unit cost than the free base. Aladdin lists the hydrochloride at $67.90 per gram , while the free base is priced at approximately $26.00 per gram (calculated from $5.50 per 250 mg) . The approximately 2.6-fold cost premium for the hydrochloride reflects the additional processing for salt formation and its more demanding storage requirements.

Cost Procurement Budget

Predicted Aqueous Solubility: Hydrochloride Salt vs. Free Base

In silico solubility predictions (ESOL method) estimate the hydrochloride salt has an aqueous solubility of 0.0927 mg/mL (LogS -3.40), versus 0.384 mg/mL (LogS -2.71) for the free base . The lower predicted solubility of the hydrochloride is counterintuitive for a salt, likely due to the combined effects of the hydrophobic bromine and the crystal lattice energy of the hydrochloride. This highlights that salt formation does not universally improve aqueous solubility for this scaffold.

Solubility Formulation Reaction Medium

Procurement-Driven Application Scenarios for 5-Bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine Hydrochloride


Kinase Inhibitor Library Synthesis Requiring 5-Bromo Handle for Suzuki Coupling

The 5-bromine substituent on the partially saturated pyrrolo[2,3-b]pyridine core enables efficient Pd-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity at the 5-position. The hydrochloride salt form is compatible with standard coupling conditions after neutralization. The scaffold's documented presence in FGFR and BTK inhibitor patents makes this compound a logical building block for kinase-focused medicinal chemistry programs. [1]

Precursor to 5-Bromo-7-azaindole for Venetoclax-Related API Synthesis

The dihydro-pyrrolopyridine hydrochloride can be aromatized to 5-bromo-7-azaindole, a key intermediate in the synthesis of the BCL-2 inhibitor Venetoclax. Selecting the hydrochloride salt offers precise stoichiometric control for oxidation reactions, as the formulation eliminates variability in free base content that can arise from batch-to-batch amine content fluctuations.

Controlled-Acidic Reaction Environments Requiring a Preformed Hydrochloride

In synthetic sequences where a discrete, anhydrous acid source is beneficial – such as acid-catalyzed cyclizations or reductive aminations – the hydrochloride salt can serve dual roles as both the reactive amine substrate and the internal acid catalyst. This eliminates the need for external HCl addition, simplifying stoichiometric calculations and reaction setup.

Comparative SAR Studies Across Halogen Series

When conducting structure–activity relationship (SAR) investigations on pyrrolo[2,3-b]pyridine-based inhibitors, the 5-bromo hydrochloride enables direct comparison with 5-chloro, 5-iodo, and 5-fluoro analogs. The bromine's intermediate size and electronegativity between chlorine and iodine produce distinct steric and electronic effects, making it an essential data point for multi-parameter optimization of target binding.

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